molecular formula C7H12N2O B1404308 (3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one CAS No. 868552-08-3

(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one

Cat. No. B1404308
CAS RN: 868552-08-3
M. Wt: 140.18 g/mol
InChI Key: SXNMNJGBKPGDPH-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one, also known as 3AS-7AS-OH-PP, is a heterocyclic compound that contains both aromatic and aliphatic rings. It is a highly stable molecule with a broad range of applications in scientific research. It is used as a building block for the synthesis of various compounds, including pharmaceuticals, and has been studied for its potential to act as a neurotransmitter modulator and for its effects on neuronal activity.

Scientific Research Applications

Antitumor and Anticancer Activity

Lastly, the antitumor and anticancer activities of pyrrolopyridines are significant. They work by inhibiting topoisomerase enzymes, which are essential for DNA replication in cancer cells. This property is being explored to develop new cancer therapies that could be more effective and have fewer side effects than current treatments.

Each of these applications represents a unique field of study where (3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one and its derivatives could make a substantial impact. Ongoing research and clinical trials will further elucidate their potential and pave the way for new medical treatments .

properties

IUPAC Name

(3aS,7aS)-1,2,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-6-4-8-2-1-5(6)3-9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNMNJGBKPGDPH-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]2[C@H]1CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one

Synthesis routes and methods

Procedure details

1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3-one (19.6 g, 0.146 mol) was placed into a hydrogenation reactor together with 250 mL AcOH and 1 g of PtO2 (Colonial Metals). An H2 pressure of 60 PSI was applied and the mixture hydrogenated until a pressure of 26 PSI was measured. The reaction mixture was filtered and the solvent evaporated. At the end of the evaporation, 4 N HCl in 1,4-dioxane (50 mL, 0.2 mol) was added. The solvent was evaporated to dryness. Ether (800 mL) was added and the mixture was stirred and filtered. The filter, a white solid, was dried to give 28.3 g of the desired product. 1H NMR (300 MHz, d6-DMSO) δ=9.42 (br s, 1H), 8.33 (br s, 1H), 7.88 (s, 1H), 3.44-3.25 (m, overlaps with water peak, observed integral of 6H includes water), 3.11-3.01 (m, 2H), 2.88-2.76 (m, 2H), 2.64 (br t, 1H), 2.55-2.45 (m, 3H) 1.90-1.75 (m, 1H), 1.61-1.42 (m, 1H). LCMS: 1.0 min, M+H=144.1 u/e.
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
Reactant of Route 2
(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
Reactant of Route 3
(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
Reactant of Route 4
(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
Reactant of Route 5
(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
Reactant of Route 6
(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one

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